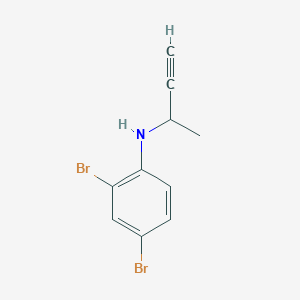
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C8H10Cl2O3 It is known for its unique structure, which includes a five-membered oxolanone ring substituted with dichloro and oxobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one typically involves the reaction of 3-chloropropionyl chloride with 2,3-dichlorobutan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Applications De Recherche Scientifique
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dichloro-5-(3-oxopropyl)oxolan-2-one
- 3,3-Dichloro-5-(3-oxobutyl)tetrahydrofuran-2-one
Uniqueness
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is unique due to its specific substitution pattern and ring structure
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a subject of interest in biological and medicinal studies.
Propriétés
Numéro CAS |
89345-06-2 |
|---|---|
Formule moléculaire |
C8H10Cl2O3 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
3,3-dichloro-5-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H10Cl2O3/c1-5(11)2-3-6-4-8(9,10)7(12)13-6/h6H,2-4H2,1H3 |
Clé InChI |
QNHHFTMHPWSFAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CC(C(=O)O1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


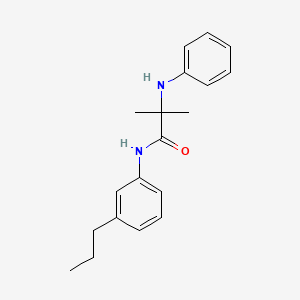
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
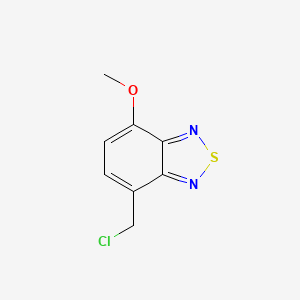

![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
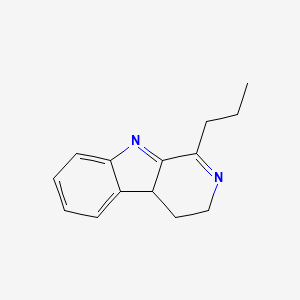
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)
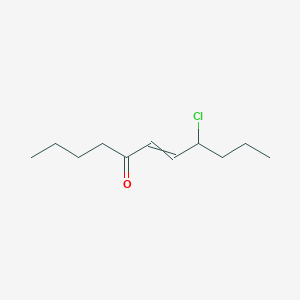
![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)

